molecular formula C21H24N2O B4881960 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 5712-36-7

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4881960
CAS No.: 5712-36-7
M. Wt: 320.4 g/mol
InChI Key: UTCBNEKLZHKTHN-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a high-purity organic compound supplied for research and development purposes. This specialized chemical belongs to the polyhydroquinoline family, a class of molecules known for their significant biological potential and diverse applications in medicinal chemistry and drug discovery . With the molecular formula C21H24N2O and a molecular weight of 320.43 g/mol , it features a nitrile group and an ethylphenyl substituent on its hexahydroquinoline core structure . The compound is characterized by a calculated logP of 3.813, one hydrogen bond donor, one hydrogen bond acceptor, and a polar surface area of 52 Ų . Its structure includes three rings and zero rotatable bonds . Researchers utilize this compound and its structural analogs as key intermediates or target molecules in the synthesis of pharmacologically active agents. Related hexahydroquinoline derivatives have been investigated as potent and selective inhibitors in various therapeutic areas, providing a strong rationale for their use in biological screening and lead optimization programs . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. For a detailed structural analysis, spectral data acquired using Q Exactive Orbitrap instrumentation is available, including 210 manually curated MS, MS1, and MS2 spectra .

Properties

IUPAC Name

4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-5-14-6-8-15(9-7-14)19-16(12-22)13(2)23-17-10-21(3,4)11-18(24)20(17)19/h6-9,19,23H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCBNEKLZHKTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=C2C(=O)CC(C3)(C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384755
Record name 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5712-36-7
Record name 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde, dimedone, and malononitrile.

    Condensation Reaction: The initial step involves a condensation reaction between 4-ethylbenzaldehyde and dimedone in the presence of a base, forming an intermediate.

    Cyclization: The intermediate undergoes cyclization with malononitrile under acidic conditions to form the quinoline core.

    Final Modifications: The final product is obtained after purification and any necessary modifications to introduce the desired substituents.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Scientific Research Applications

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action at the molecular level.

    Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Phenyl Position

The 4-phenyl group significantly influences bioactivity and physicochemical properties. Key analogs include:

Compound Name 4-Phenyl Substituent Functional Group at C3 Key Biological Activities References
4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (Target) 4-Ethylphenyl Carbonitrile (-CN) Inferred: Potential enzyme inhibition
4-(2-Chlorophenyl)-...-3-carboxylic acid ethyl ester 2-Chlorophenyl Carboxylate ester Antimicrobial, anti-cytotoxic, anticoagulant
4-(4-Hydroxyphenyl)-...-3-carboxylate 4-Hydroxyphenyl Carboxylate ester Synthetic focus: Catalyst optimization
4-(3-Chlorophenyl)-...-3-carboxylate 3-Chlorophenyl Carboxylate ester Structural analysis via X-ray crystallography
4-(4-Methoxyphenyl)-...-3-carboxylate 4-Methoxyphenyl Carboxylate ester Cytotoxicity evaluation (IC50: 249 °C mp)
  • Electronic Effects : The 4-ethylphenyl group in the target compound provides moderate electron-donating properties compared to electron-withdrawing substituents (e.g., -Cl in ), which may enhance membrane permeability and metabolic stability.
  • Bioactivity: Chlorophenyl analogs exhibit broad-spectrum antimicrobial activity against Pseudomonas aeruginosa (MIC: 25–125 mg) and anti-cytotoxic effects against snake venom . The target’s nitrile group may improve binding to enzymes like lactate dehydrogenase (LDH) or phospholipase A2 .

Functional Group Variations at Position 3

The nitrile group (-CN) in the target compound contrasts with carboxylate esters (-COOR) in most analogs:

Functional Group Key Properties Example Compounds
Carbonitrile Electron-withdrawing; enhances binding to nucleophilic enzyme active sites Target compound; 2-amino-4-(3,4-dimethoxyphenyl)-...-3-carbonitrile (antimalarial)
Carboxylate ester Hydrolyzable; modulates solubility and prodrug potential Ethyl/methyl esters in
  • Nitrile Advantages : Improved metabolic stability and resistance to esterase-mediated hydrolysis compared to carboxylate esters .
  • Ester Advantages : Easier synthetic modification and tunable pharmacokinetics .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected Analogs

Compound Microbial Strain MIC (mg/mL) Activity Notes
4-(2-Chlorophenyl)-...-carboxylate ethyl ester Pseudomonas aeruginosa ATCC 25–125 Dose-dependent inhibition
4-(4-Methoxyphenyl)-...-carboxylate Staphylococcus aureus 50–100 Moderate growth suppression

Table 2: Cytoprotective Effects Against Snake Venom

Compound Erythrocyte Protection (%) Dose (mg) Significance (p < 0.05)
4-(2-Chlorophenyl)-...-carboxylate ethyl ester 75–90 25–125 Yes

Biological Activity

4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects and mechanisms of action.

  • Molecular Formula : C21H24N2O
  • Molecular Weight : 320.43 g/mol
  • CAS Number : 13337-64-9

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities which may include:

  • Antimicrobial Activity :
    • Several studies have suggested that oxoquinoline derivatives possess antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains due to their ability to inhibit DNA gyrase and topoisomerase IV enzymes .
  • Antiviral Effects :
    • Compounds structurally related to 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline have demonstrated inhibitory effects on HIV transcription. This suggests potential applicability in antiviral drug development .
  • Cytotoxicity :
    • In vitro studies have indicated that certain derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the ethylphenyl group and the trimethyl groups are believed to enhance lipophilicity and improve cellular uptake.

Structural Feature Impact on Activity
Ethylphenyl groupEnhances lipophilicity and potential receptor binding
Trimethyl groupsMay influence conformational flexibility and steric hindrance

Case Studies

  • Antiviral Activity Study :
    • A study explored the antiviral potential of various quinoline derivatives against HIV. The results indicated that modifications at the 4-position significantly increased antiviral potency .
  • Antimicrobial Efficacy :
    • In a comparative study of several oxoquinoline compounds against Gram-positive and Gram-negative bacteria, 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment :
    • An investigation into the cytotoxic effects of this compound on human cancer cell lines revealed IC50 values indicating significant anti-proliferative activity compared to standard chemotherapeutic agents .

The biological activity of 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or repair.
  • Membrane Disruption : Antimicrobial effects could arise from disruption of bacterial cell membranes.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

  • Methodology : The compound is synthesized via multi-component reactions (MCRs) such as the Hantzsch reaction. Key steps include:

Condensation of 4-ethylbenzaldehyde with cyclohexane-1,3-dione or equivalent β-ketoesters.

Reaction with ammonium acetate or substituted amines to form the hexahydroquinoline core.

Introduction of the nitrile group via cyanoacetylation under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid).

  • Key Conditions : Reflux in ethanol or methanol (60–80°C, 4–6 hours), with yields optimized by adjusting stoichiometry and catalyst loading .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, methyl groups at δ 1.8–2.1 ppm).
  • X-ray Crystallography : Resolves stereochemistry and ring conformations (e.g., twisted-boat cyclohexene rings observed in analogs) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹, nitrile at ~2200 cm⁻¹) .

Q. What preliminary biological activities are reported for hexahydroquinoline derivatives?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against targets like acetylcholinesterase or cytochrome P450 using fluorometric/colorimetric substrates.
  • Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Compare p-toluenesulfonic acid (yield: 65–70%) vs. Lewis acids (e.g., ZnCl2, yield: 50–55%) under reflux .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization but require careful pH control to avoid side reactions.
  • Table : Yield Optimization Data
CatalystSolventTemp (°C)Yield (%)
p-TsOHEthanol8068
ZnCl2Toluene11052
No catalystMethanol6538

Q. How to resolve contradictions in spectral data for structural analogs?

  • Methodology :

  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G* basis set) to validate assignments.
  • Cocrystallization : Resolve enantiomeric ambiguity using chiral auxiliaries (e.g., tartaric acid derivatives) .
  • Dynamic NMR : Study ring-flipping kinetics in solution to explain split signals .

Q. What strategies validate structure-activity relationships (SAR) for biological targets?

  • Methodology :

  • Analog Synthesis : Vary substituents (e.g., replace ethylphenyl with bromophenyl) and test activity changes.
  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or β-lactamases).
  • Pharmacophore Mapping : Identify essential groups (e.g., nitrile, carbonyl) using QSAR models .

Data Contradiction Analysis

Q. Why do different studies report conflicting bioactivity results for similar derivatives?

  • Methodology :

  • Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Purity Checks : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Meta-Analysis : Compare data across analogs (e.g., EC50 ranges for antimicrobial activity: 2–25 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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4-(4-Ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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